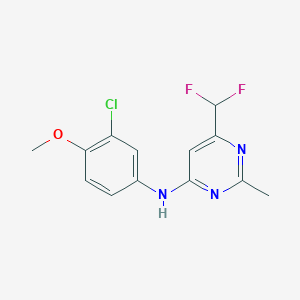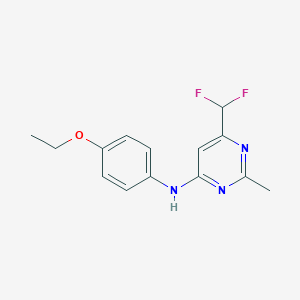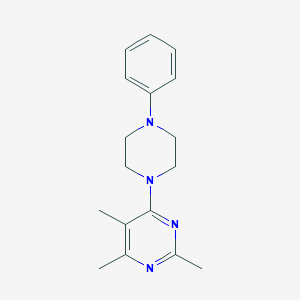
6-(difluoromethyl)-N-(2-ethoxyphenyl)-2-methylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Difluoromethyl)-N-(2-ethoxyphenyl)-2-methylpyrimidin-4-amine, also known as DFMEPM, is a synthetic compound that has been studied for its various biochemical and physiological effects. It is a member of the pyrimidine family of compounds, which are known for their potential therapeutic applications. DFMEPM has shown promise in a number of research studies, as it has been found to have anti-inflammatory, anti-cancer, and neuroprotective effects.
Aplicaciones Científicas De Investigación
6-(difluoromethyl)-N-(2-ethoxyphenyl)-2-methylpyrimidin-4-amine has been studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective effects. In addition, it has been investigated for its ability to inhibit the growth of certain bacteria, including Escherichia coli and Staphylococcus aureus. It has also been studied for its potential as an anti-diabetic agent, as it has been found to reduce glucose levels in diabetic mice.
Mecanismo De Acción
6-(difluoromethyl)-N-(2-ethoxyphenyl)-2-methylpyrimidin-4-amine has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of pro-inflammatory compounds, such as prostaglandins. By inhibiting the activity of COX-2, 6-(difluoromethyl)-N-(2-ethoxyphenyl)-2-methylpyrimidin-4-amine can reduce inflammation and pain.
Biochemical and Physiological Effects
6-(difluoromethyl)-N-(2-ethoxyphenyl)-2-methylpyrimidin-4-amine has been found to have a number of biochemical and physiological effects. It has been found to reduce inflammation and pain, as well as inhibit the growth of certain bacteria. In addition, it has been found to reduce glucose levels in diabetic mice, and it has been studied for its potential as an anti-diabetic agent. Furthermore, it has been found to have anti-cancer and neuroprotective effects, as well as the ability to inhibit the growth of certain cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(difluoromethyl)-N-(2-ethoxyphenyl)-2-methylpyrimidin-4-amine has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, as it can be produced in a two-step process. In addition, it has been found to have a number of therapeutic applications, including anti-inflammatory, anti-cancer, and neuroprotective effects. However, it is important to note that 6-(difluoromethyl)-N-(2-ethoxyphenyl)-2-methylpyrimidin-4-amine has not been approved for clinical use, so its safety and efficacy in humans has not been established.
Direcciones Futuras
There are a number of potential future directions for 6-(difluoromethyl)-N-(2-ethoxyphenyl)-2-methylpyrimidin-4-amine. One possibility is to further investigate its potential as an anti-diabetic agent, as it has been found to reduce glucose levels in diabetic mice. In addition, further research could be conducted to investigate its potential as an anti-cancer and neuroprotective agent, as well as its ability to inhibit the growth of certain bacteria. Furthermore, studies could be conducted to investigate the safety and efficacy of 6-(difluoromethyl)-N-(2-ethoxyphenyl)-2-methylpyrimidin-4-amine in humans, as it has not yet been approved for clinical use.
Métodos De Síntesis
6-(difluoromethyl)-N-(2-ethoxyphenyl)-2-methylpyrimidin-4-amine can be synthesized by a two-step process. In the first step, the starting material, 4-chloro-2-methylpyrimidine, is reacted with ethoxyphenyl isocyanate in the presence of a base, such as triethylamine. This reaction produces the intermediate, 4-chloro-2-methyl-6-ethoxyphenylpyrimidine, which is then reacted with difluoromethyl iodide in the presence of a base, such as potassium carbonate, to produce the final product, 6-(difluoromethyl)-N-(2-ethoxyphenyl)-2-methylpyrimidin-4-amine.
Propiedades
IUPAC Name |
6-(difluoromethyl)-N-(2-ethoxyphenyl)-2-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3O/c1-3-20-12-7-5-4-6-10(12)19-13-8-11(14(15)16)17-9(2)18-13/h4-8,14H,3H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHIZWNLDIXXBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NC(=NC(=C2)C(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(difluoromethyl)-N-(2-ethoxyphenyl)-2-methylpyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]methanesulfonamide](/img/structure/B6457487.png)
![N-[1-(7-fluoroquinazolin-4-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide](/img/structure/B6457492.png)
![2-cyclopropyl-4,5-dimethyl-6-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B6457494.png)

![6-(difluoromethyl)-2-methyl-N-[2-(methylsulfanyl)phenyl]pyrimidin-4-amine](/img/structure/B6457530.png)

![4-[4-(3-methoxyphenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine](/img/structure/B6457540.png)
![4-[4-(2-methoxyphenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine](/img/structure/B6457556.png)
![3-cyclopropyl-1-[1-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B6457559.png)
![3-phenyl-1-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B6457565.png)
![4-tert-butyl-2-cyclopropyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6457571.png)
![4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-tert-butyl-2-cyclopropylpyrimidine](/img/structure/B6457577.png)
